molecular formula C6H14N2O B3151960 (4-Aminopiperidin-4-yl)methanol CAS No. 725209-34-7

(4-Aminopiperidin-4-yl)methanol

Cat. No.: B3151960
CAS No.: 725209-34-7
M. Wt: 130.19 g/mol
InChI Key: ZURVCSIUFWCRBK-UHFFFAOYSA-N
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Description

(4-Aminopiperidin-4-yl)methanol is a chemical compound with the molecular formula C6H14N2O. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminopiperidin-4-yl)methanol typically involves the reduction of piperidinone intermediates. One common method includes the use of phenylsilane as a reducing agent, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . Another method involves the Hofmann degradation reaction of iosniacinamide, using iodine or alkali metal iodide, sodium hydroxide, or potassium hydroxide and bromine as catalysts .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the methods used in laboratory synthesis can be scaled up for industrial applications, with appropriate adjustments to reaction conditions and catalysts to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(4-Aminopiperidin-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include phenylsilane for reduction, iodine or alkali metal iodide for Hofmann degradation, and various oxidizing agents for oxidation reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates and yields .

Major Products

The major products formed from these reactions include substituted piperidines, piperidinones, and other derivatives depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4-Aminopiperidin-4-yl)methanol include:

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its ability to modulate neurotransmission through the inhibition of voltage-gated potassium channels sets it apart from other similar compounds .

Properties

IUPAC Name

(4-aminopiperidin-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c7-6(5-9)1-3-8-4-2-6/h8-9H,1-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURVCSIUFWCRBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Aminopiperidin-4-yl)methanol
Reactant of Route 2
(4-Aminopiperidin-4-yl)methanol
Reactant of Route 3
(4-Aminopiperidin-4-yl)methanol
Reactant of Route 4
(4-Aminopiperidin-4-yl)methanol
Reactant of Route 5
(4-Aminopiperidin-4-yl)methanol
Reactant of Route 6
(4-Aminopiperidin-4-yl)methanol

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